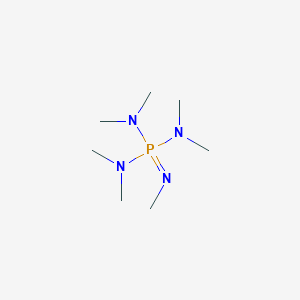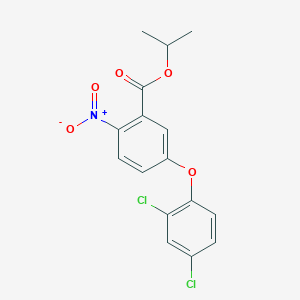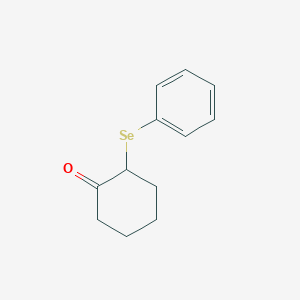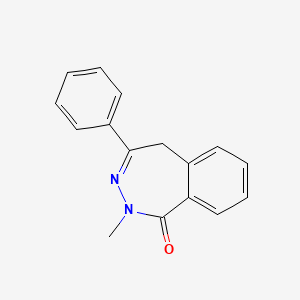
2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with additional methyl and phenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced benzodiazepine derivatives.
科学的研究の応用
2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one is unique due to its specific substituents (methyl and phenyl groups) and its distinct pharmacological profile. Its structure allows for specific interactions with molecular targets, differentiating it from other benzodiazepines.
特性
CAS番号 |
35968-91-3 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
2-methyl-4-phenyl-5H-2,3-benzodiazepin-1-one |
InChI |
InChI=1S/C16H14N2O/c1-18-16(19)14-10-6-5-9-13(14)11-15(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChIキー |
IJSJWGGBLUTQGA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2CC(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


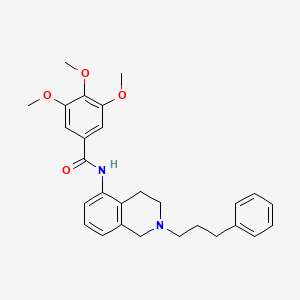
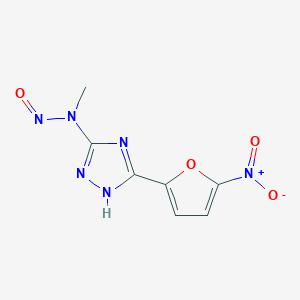
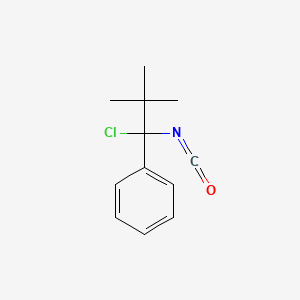
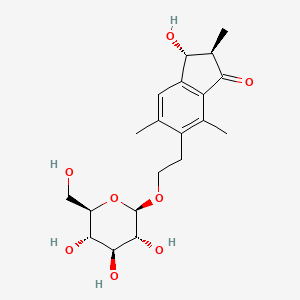
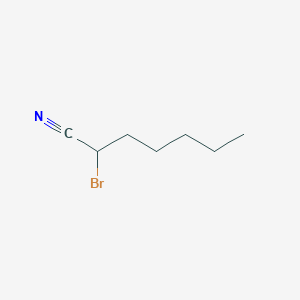
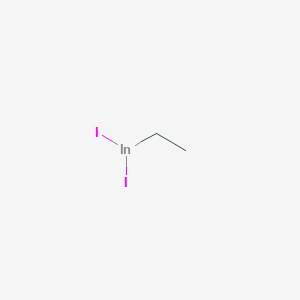
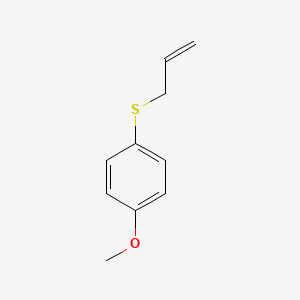
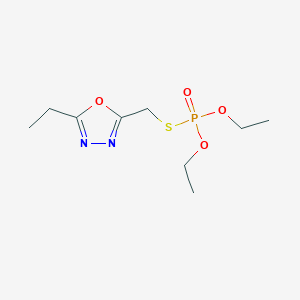
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)

